molecular formula C8H5BrN2O B13935183 5-(6-Bromopyridin-2-yl)oxazole

5-(6-Bromopyridin-2-yl)oxazole

Katalognummer: B13935183
Molekulargewicht: 225.04 g/mol
InChI-Schlüssel: GVNAHUBXNVWIGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(6-Bromopyridin-2-yl)oxazole is a heterocyclic compound that features both a bromopyridine and an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed Suzuki coupling reaction, which involves the reaction of a bromopyridine derivative with an oxazole precursor under specific conditions . This method is favored for its efficiency and the ability to produce high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for 5-(6-Bromopyridin-2-yl)oxazole are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods. The use of palladium catalysts and appropriate ligands is crucial in ensuring the efficiency and selectivity of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

5-(6-Bromopyridin-2-yl)oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cycloaddition reactions can produce fused heterocyclic compounds.

Wirkmechanismus

The mechanism by which 5-(6-Bromopyridin-2-yl)oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions, while the bromopyridine moiety can enhance binding affinity through halogen bonding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(6-Bromopyridin-2-yl)oxazole is unique due to the combination of the bromopyridine and oxazole rings, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and the potential to interact with a wide range of molecular targets, making it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C8H5BrN2O

Molekulargewicht

225.04 g/mol

IUPAC-Name

5-(6-bromopyridin-2-yl)-1,3-oxazole

InChI

InChI=1S/C8H5BrN2O/c9-8-3-1-2-6(11-8)7-4-10-5-12-7/h1-5H

InChI-Schlüssel

GVNAHUBXNVWIGK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)Br)C2=CN=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.